Product packaging for Methyl 4-(2-chloropyrimidin-4-yl)benzoate(Cat. No.:CAS No. 1026029-33-3)

Methyl 4-(2-chloropyrimidin-4-yl)benzoate

Cat. No.: B2997805
CAS No.: 1026029-33-3
M. Wt: 248.67
InChI Key: COCUEUVOGCFSMB-UHFFFAOYSA-N
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Description

Methyl 4-(2-chloropyrimidin-4-yl)benzoate (CAS 1026029-33-3) is a high-purity chemical building block and reference standard with significant applications in pharmaceutical research and development. This compound, with the molecular formula C12H9ClN2O2 and a molecular weight of 248.67, is characterized by its benzoate ester functional group linked to a chloropyrimidine ring . The chloropyrimidine group serves as a versatile handle for further synthetic modifications, making this compound a valuable scaffold for constructing more complex molecules. A primary research application of this compound is its role as a known impurity (Momelotinib Impurity 8) in the synthesis of the API Momelotinib . It is supplied with comprehensive characterization data for use in analytical method development, validation, and quality control (QC) in accordance with regulatory guidelines for ANDA and commercial production . This makes it an essential standard for ensuring the consistency, safety, and efficacy of pharmaceutical formulations. Researchers should note that this product is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use. It is recommended to store the compound in a cool, dry place under an inert atmosphere . Appropriate safety precautions should be followed, as it may cause skin and eye irritation (Hazard Statements H315-H319) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9ClN2O2 B2997805 Methyl 4-(2-chloropyrimidin-4-yl)benzoate CAS No. 1026029-33-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(2-chloropyrimidin-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c1-17-11(16)9-4-2-8(3-5-9)10-6-7-14-12(13)15-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCUEUVOGCFSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Properties of Methyl 4 2 Chloropyrimidin 4 Yl Benzoate

The primary and most efficient method for the synthesis of Methyl 4-(2-chloropyrimidin-4-yl)benzoate is the Suzuki-Miyaura cross-coupling reaction. rsc.org This palladium-catalyzed reaction involves the coupling of 2,4-dichloropyrimidine (B19661) with (4-(methoxycarbonyl)phenyl)boronic acid. The reaction exhibits high regioselectivity, with the coupling preferentially occurring at the more reactive 4-position of the dichloropyrimidine. rsc.org

Reaction Scheme:

The chemical properties of this compound are largely dictated by the electrophilic nature of the pyrimidine (B1678525) ring, further enhanced by the presence of the chlorine atom, and the ester functionality on the benzoate (B1203000) ring. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The methyl ester can undergo hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols.

Chemical Reactivity and Derivatization Strategies of Methyl 4 2 Chloropyrimidin 4 Yl Benzoate

Reactivity of the Chloropyrimidine Moiety

The pyrimidine (B1678525) ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic characteristic is further enhanced by the presence of the chlorine atom at the C2 position, making the ring highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution on the Pyrimidine Ring

The chlorine atom on the pyrimidine ring is readily displaced by a variety of nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nature of the ring's nitrogen atoms stabilizes the intermediate Meisenheimer complex formed during the reaction, thereby facilitating the substitution. nih.govresearchgate.net The reactivity of 2-chloropyrimidine (B141910) derivatives in SNAr reactions is significantly higher—by a factor of 10¹⁴ to 10¹⁶—than that of chlorobenzene. chemicalbook.com

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, followed by the departure of the chloride ion. The regioselectivity of such reactions on substituted pyrimidines can be influenced by the electronic properties of other substituents on the ring. wuxiapptec.com For 2-chloropyrimidines, the C2 and C4 positions are activated towards nucleophilic attack. The presence of the benzoate (B1203000) group at the C4 position influences the electron density and steric environment, but the C2 position remains a primary site for substitution.

Reactions with Nitrogen-Containing Nucleophiles (Amination)

One of the most common derivatization strategies for 2-chloropyrimidines involves amination, where the chlorine atom is substituted by an amino group. rsc.org This reaction is typically carried out by treating Methyl 4-(2-chloropyrimidin-4-yl)benzoate with a primary or secondary amine. These reactions can often be performed under relatively mild conditions, sometimes accelerated by microwave irradiation or the use of a suitable base to neutralize the HCl generated. rsc.org

The reaction of 2-chloropyrimidines with various amines, such as anilines or alkylamines, proceeds to yield the corresponding 2-aminopyrimidine (B69317) derivatives. rsc.orgresearchgate.net The versatility of this reaction allows for the introduction of a wide array of nitrogen-containing substituents, which is a key step in the synthesis of many biologically active compounds.

ReactantNucleophileProductReaction Type
This compoundPrimary Amine (R-NH₂)Methyl 4-(2-(R-amino)pyrimidin-4-yl)benzoateAmination (SNAr)
This compoundSecondary Amine (R₂NH)Methyl 4-(2-(R₂-amino)pyrimidin-4-yl)benzoateAmination (SNAr)
2-chloro-4,6-dimethylpyrimidineAniline2-anilino-4,6-dimethylpyrimidineAmination (SNAr)

Halogen Exchange and Transformation Reactions

The chlorine atom at the C2 position can be exchanged for another halogen, most notably iodine or fluorine, through reactions like the Finkelstein reaction or by using other halogenating agents. The Finkelstein reaction involves treating the chloro-derivative with an alkali metal iodide (e.g., NaI) in a solvent like acetone. wikipedia.org The precipitation of the insoluble sodium chloride drives the equilibrium towards the formation of the iodo-pyrimidine. wikipedia.org Aromatic Finkelstein reactions may require catalysis, for example, by copper(I) iodide. wikipedia.org

Replacing chlorine with iodine can be advantageous for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), as the carbon-iodine bond is more reactive. Conversely, substitution with fluorine can significantly alter the electronic properties and metabolic stability of the molecule.

Reactivity of the Methyl Ester Functional Group

The methyl ester group on the benzoate ring is another key site for chemical modification, primarily through reactions involving the carbonyl carbon.

Ester Hydrolysis and Transesterification Pathways

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification), typically using a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution, is a common method. chemspider.compsu.edu The reaction proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which is then protonated in an acidic workup to give the free carboxylic acid. The rate of hydrolysis is influenced by factors such as pH, temperature, and the nature of other substituents on the aromatic ring. oieau.fr

Transesterification, the conversion of one ester to another, can be achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. This allows for the synthesis of, for example, ethyl or benzyl (B1604629) esters from the starting methyl ester.

ReactantReagentsProductReaction Type
This compoundNaOH / H₂O, then H⁺4-(2-chloropyrimidin-4-yl)benzoic acidHydrolysis
This compoundR-OH, H⁺ or RO⁻Alkyl 4-(2-chloropyrimidin-4-yl)benzoateTransesterification
Methyl BenzoateNaOH / H₂OBenzoic AcidHydrolysis

Amidation Reactions and Carboxamide Formation

The methyl ester can be converted into a carboxamide by reaction with ammonia (B1221849) or a primary or secondary amine. This amidation reaction often requires heating and may be catalyzed. The direct aminolysis of the ester yields the corresponding amide and methanol (B129727) as a byproduct. This transformation is fundamental in synthesizing a wide range of derivatives, as the amide bond is a crucial linkage in many pharmaceutical compounds. nih.govnih.gov

For instance, reacting this compound with an amine (R-NH₂) would yield N-alkyl-4-(2-chloropyrimidin-4-yl)benzamide. The formation of such amide linkages is well-documented for related structures, highlighting the utility of this reaction pathway for derivatization. nih.govresearchgate.net

Reactivity of the Benzoate Aromatic System

The benzoate portion of this compound possesses a distinct reactivity pattern governed by the electronic properties of its substituents. The aromatic ring is substituted with a methyl ester group (-COOCH₃) and a 2-chloropyrimidin-4-yl group. The methyl ester group is a moderate deactivating group, withdrawing electron density from the benzene (B151609) ring through both inductive and resonance effects. This deactivation makes the ring less susceptible to electrophilic aromatic substitution compared to benzene itself. ma.eduaiinmr.comgrabmyessay.com

Directed Aromatic Functionalization

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This method typically involves a directed metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org Common DMGs include amides, carbamates, and methoxy (B1213986) groups, which can effectively direct lithiation. wikipedia.org

However, in the case of this compound, the methyl ester group is a poor DMG. Its ability to coordinate with lithium reagents is weak, making directed ortho metalation inefficient. harvard.edu Consequently, there are no specific reports in the scientific literature describing the successful directed aromatic functionalization of this compound or closely related structures via ortho metalation. Alternative strategies would be required to achieve functionalization at the C3 or C5 positions of the benzoate ring.

Synthesis of Structural Analogues and Derivatives

The structural framework of this compound offers multiple sites for modification, enabling the synthesis of a wide range of analogues and derivatives. Key strategies include the synthesis of positional isomers and the modification of substituents on the pyrimidine ring.

Position-Specific Isomer Synthesis (e.g., 3- vs 4-substituted benzoate)

The synthesis of positional isomers, such as Methyl 3-(2-chloropyrimidin-4-yl)benzoate, can be achieved through regioselective cross-coupling reactions. The Suzuki-Miyaura coupling reaction is a particularly effective method for this purpose. mdpi.com Research has shown that the C4 position of 2,4-dichloropyrimidine (B19661) is significantly more reactive towards Suzuki coupling than the C2 position. mdpi.comresearchgate.net This differential reactivity allows for the selective introduction of an aryl group at the C4 position.

The synthesis of Methyl 3-(2-chloropyrimidin-4-yl)benzoate can be accomplished by coupling 2,4-dichloropyrimidine with methyl 3-(boronoyl)benzoate (or its corresponding boronic acid ester) in the presence of a palladium catalyst and a base. mdpi.com This regioselective approach yields the desired 3-substituted isomer in good yield. mdpi.comresearchgate.net

Table 1: Synthesis of Methyl 3-(2-chloropyrimidin-4-yl)benzoate via Suzuki Coupling

Reactant 1Reactant 2Catalyst/BaseSolventProductYieldReference
2,4-DichloropyrimidineMethyl 3-(boronoyl)benzoatePd(PPh₃)₄ / K₂CO₃Dioxane/WaterMethyl 3-(2-chloropyrimidin-4-yl)benzoate62% mdpi.com

Modification of Pyrimidine Substituents

The 2-chloro substituent on the pyrimidine ring of this compound is a key site for derivatization. The chlorine atom can be readily displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. rsc.orgmdpi.com The electron-deficient nature of the pyrimidine ring facilitates these substitution reactions. mdpi.com

A variety of nucleophiles, including amines, alcohols, and thiols, can be used to introduce diverse functional groups at the C2 position. This strategy allows for the synthesis of a library of derivatives with modified properties. For instance, reaction with different amines would yield a series of 2-amino-pyrimidine derivatives.

In addition to SNAr, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to modify the pyrimidine ring. nih.govmdpi.com While the C4-chloro position is more reactive in dichloropyrimidines, the C2-chloro substituent in the title compound can still undergo coupling reactions under appropriate conditions, allowing for the introduction of new aryl or heteroaryl groups.

Table 2: Potential Derivatives via Modification of the Pyrimidine Ring

Starting MaterialReagentReaction TypePotential Product Core StructureReference Example Principle
This compoundR-NH₂ (e.g., Aniline)SNArMethyl 4-(2-(arylamino)pyrimidin-4-yl)benzoate rsc.orgmdpi.com
This compoundR-OH (e.g., Phenol) / BaseSNArMethyl 4-(2-phenoxypyrimidin-4-yl)benzoate rsc.org
This compoundR-SH (e.g., Thiophenol) / BaseSNArMethyl 4-(2-(phenylthio)pyrimidin-4-yl)benzoate rsc.org
This compoundArylboronic acidSuzuki CouplingMethyl 4-(2-arylpyrimidin-4-yl)benzoate nih.govmdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of Methyl 4-(2-chloropyrimidin-4-yl)benzoate is anticipated to exhibit a distinct set of signals corresponding to the different types of protons in the molecule. Based on the analysis of analogous compounds such as methyl benzoate (B1203000) and 2-chloropyrimidine (B141910), a predicted spectrum can be described. rsc.orgnih.gov The protons on the benzoate ring are expected to appear as two distinct doublets in the aromatic region, a characteristic AA'BB' system for para-substituted benzene (B151609) rings. The protons on the pyrimidine (B1678525) ring will also produce signals in the downfield aromatic region. The methyl ester protons will be observed as a sharp singlet in the upfield region.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Pyrimidine H-6~8.8Doublet (d)~5.0
Benzoate H-2, H-6~8.2Doublet (d)~8.5
Benzoate H-3, H-5~8.0Doublet (d)~8.5
Pyrimidine H-5~7.8Doublet (d)~5.0
Methyl (-OCH₃)~3.9Singlet (s)N/A

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbon of the ester group will resonate at a significantly downfield chemical shift. The aromatic carbons of the benzoate and pyrimidine rings will appear in the typical aromatic region, with carbons attached to electronegative atoms (like chlorine and nitrogen) shifted further downfield. The methyl carbon of the ester group will be found in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Ester C=O~166.0
Pyrimidine C-2~162.0
Pyrimidine C-4~160.0
Pyrimidine C-6~158.0
Benzoate C-1~138.0
Benzoate C-4~132.0
Benzoate C-2, C-6~130.0
Benzoate C-3, C-5~129.0
Pyrimidine C-5~120.0
Methyl (-OCH₃)~52.5

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can unequivocally confirm the molecular formula of a compound.

For this compound, the molecular formula is C₁₂H₉ClN₂O₂. matrix-fine-chemicals.com The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. An experimental HRMS measurement that matches this theoretical value within a narrow tolerance (e.g., ±5 ppm) provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Calculated Exact Mass for this compound

Molecular FormulaTheoretical Exact Mass [M+H]⁺
C₁₂H₉ClN₂O₂249.0374

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing insights into molecular structure and conformation.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the ester group. Aromatic C-H and C=C stretching vibrations from both the benzoate and pyrimidine rings will also be present, as well as the C-O stretching of the ester. The C-Cl stretch will likely appear in the fingerprint region of the spectrum.

Predicted FT-IR Data for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch (Methyl)3000 - 2850Medium
Ester C=O Stretch1730 - 1715Strong
Aromatic C=C and C=N Stretch1600 - 1450Medium-Strong
Ester C-O Stretch1300 - 1100Strong
C-Cl Stretch800 - 600Medium-Strong

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to prominently feature the symmetric ring breathing modes of the pyrimidine and benzoate rings.

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically increase the intensity of Raman signals for molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). For pyrimidine derivatives, SERS has been shown to significantly enhance the signals corresponding to ring breathing modes and other vibrations of the heterocyclic ring. nih.gov This enhancement would allow for the detection of very small quantities of the compound and could provide information about the orientation of the molecule on the metal surface.

Predicted Raman Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Ester C=O Stretch1730 - 1715Weak
Aromatic Ring Breathing (in-plane)1600 - 1550Strong
Pyrimidine Ring Breathing~1000Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is anticipated to exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. The aromatic benzoate and chloropyrimidine rings contain delocalized π-electron systems, which give rise to strong π → π* transitions. The presence of heteroatoms with non-bonding electrons (n), such as nitrogen and oxygen, allows for weaker n → π* transitions.

The extended conjugation between the benzene and pyrimidine rings is expected to result in a bathochromic (red) shift of the absorption maxima to longer wavelengths. The exact position of these maxima can be influenced by the solvent polarity. In a typical analysis, the compound would be dissolved in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and the absorbance would be measured across the UV-Vis range (typically 200-400 nm for this type of compound).

Illustrative UV-Vis Spectral Data:

Wavelength (λmax, nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Probable Electronic Transition
~250~25,000π → π* (Benzene ring)
~280~15,000π → π* (Chloropyrimidine ring)
~320~2,000n → π*

Note: The data in this table is illustrative and represents typical values for similar aromatic and heterocyclic compounds, as specific experimental data for this compound is not publicly available.

Elemental Analysis for Stoichiometry Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental evidence for its empirical and molecular formula. For this compound (C₁₂H₉ClN₂O₂), the theoretical elemental composition can be calculated from its atomic constituents. Experimental values are then obtained using a CHN analyzer, and the results are compared to the theoretical percentages. A close correlation between the experimental and theoretical values provides strong evidence for the compound's stoichiometry and purity.

Theoretical vs. Illustrative Experimental Elemental Analysis Data:

ElementTheoretical %Experimental % (Illustrative)
Carbon (C)57.9657.90
Hydrogen (H)3.653.68
Nitrogen (N)11.2611.21

Note: The experimental data in this table is illustrative. Actual experimental results should be within ±0.4% of the theoretical values to be considered acceptable.

Chromatographic Purity and Retention Analysis

Chromatographic techniques are essential for assessing the purity of a compound by separating it from any potential impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly employed methods for this purpose.

HPLC is a highly sensitive and quantitative technique for purity determination. A reversed-phase HPLC method would be suitable for analyzing this compound. In this method, the compound is dissolved in a suitable solvent and injected into the HPLC system. It is then passed through a column with a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water).

The purity of the sample is determined by the peak area of the main component relative to the total area of all peaks in the chromatogram. The retention time (Rt), the time it takes for the compound to elute from the column, is a characteristic property under specific chromatographic conditions.

Illustrative HPLC Parameters and Results:

ParameterValue
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (Rt) ~5.8 min
Purity >99%

Note: The data in this table is for illustrative purposes. The actual retention time and optimal mobile phase composition would need to be determined experimentally.

TLC is a rapid and simple method for monitoring reaction progress and assessing purity. A small amount of the compound is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. For a pure compound, a single spot should be observed.

Illustrative TLC Parameters and Results:

ParameterValue
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Ethyl acetate:Hexane (e.g., 30:70 v/v)
Visualization UV light (254 nm)
Retention Factor (Rf) ~0.45

Note: The data in this table is illustrative. The Rf value is dependent on the specific conditions used.

Crystallographic and Supramolecular Structural Investigations

X-ray Crystallography of Methyl 4-(2-chloropyrimidin-4-yl)benzoate and Related Structures

Detailed searches of scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for this compound. Consequently, the subsequent subsections, which rely on such data, cannot be completed with information pertaining directly to this compound.

Single Crystal X-ray Diffraction Data Acquisition and Refinement

Information regarding the acquisition and refinement of single-crystal X-ray diffraction data for this compound is not available in the reviewed scientific literature.

Molecular Conformation and Bond Geometries

A definitive analysis of the molecular conformation and specific bond lengths and angles for this compound, as determined by X-ray crystallography, is not available in published research.

Crystal Packing Analysis and Lattice Interactions

A detailed description of the crystal packing and lattice interactions for this compound is not available as its crystal structure has not been reported in the scientific literature.

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, Halogen Bonding)

While intermolecular interactions are crucial to understanding the supramolecular chemistry of a compound, specific details on hydrogen bonding, π-π stacking, or halogen bonding for this compound are not available due to the absence of a published crystal structure.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

A Hirshfeld surface analysis of this compound has not been reported in the scientific literature. This type of analysis is contingent on the availability of a crystallographic information file (CIF), which is not available for this specific compound.

Polymorphism and Solid-State Structural Variability

There are no published studies on the polymorphism or solid-state structural variability of this compound. The investigation of different crystalline forms would require extensive experimental screening and characterization, which has not been documented for this compound.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. mdpi.com It is widely employed for its favorable balance between computational cost and accuracy in predicting molecular properties.

Geometry optimization is a computational process aimed at finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. For Methyl 4-(2-chloropyrimidin-4-yl)benzoate, this involves calculating forces on each atom and adjusting their positions until a stable conformation is reached. This process yields critical data on the molecule's structural parameters.

Table 1: Predicted Structural Parameters from Geometry Optimization

Parameter Type Description
Bond Lengths The equilibrium distances between the nuclei of two bonded atoms (e.g., C-C, C-N, C-Cl, C=O).
Bond Angles The angles formed between three connected atoms (e.g., C-C-C in the benzene (B151609) ring, N-C-N in the pyrimidine (B1678525) ring).

| Dihedral Angles | The rotational angles between the planes defined by two sets of three connected atoms, which describe the molecule's conformation, such as the twist between the pyrimidine and benzoate (B1203000) rings. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe and predict chemical reactivity. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity and lower stability.

For this compound, the HOMO is expected to be localized primarily on the more electron-rich benzoate ring, while the LUMO would likely be distributed over the electron-deficient chloropyrimidine ring.

Table 2: Key Concepts in Frontier Molecular Orbital Analysis

Orbital/Concept Role in Chemical Reactions Predicted Location on this compound
HOMO Electron-donating orbital; region susceptible to electrophilic attack. Likely distributed over the phenyl ring and ester group.
LUMO Electron-accepting orbital; region susceptible to nucleophilic attack. Likely distributed over the electron-deficient chloropyrimidine ring.

| HOMO-LUMO Gap (ΔE) | An indicator of chemical stability and reactivity. | A smaller gap suggests higher polarizability and greater reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. libretexts.org It illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich or electron-poor. numberanalytics.com

The MEP map is color-coded to represent different potential values. Typically, red indicates regions of high electron density (negative potential), which are favorable sites for electrophilic attack. researchgate.net Blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.net Green represents areas with neutral or near-zero potential. researchgate.net

In this compound, the most negative potential (red/yellow) would be expected around the electronegative oxygen atoms of the ester group and the nitrogen atoms of the pyrimidine ring. The most positive potential (blue) would likely be found on the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that align with Lewis's concept of chemical bonds and lone pairs. This analysis is particularly useful for studying intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability. researchgate.net

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations, particularly using DFT, can accurately predict various spectroscopic properties, including vibrational frequencies. These calculations simulate the molecule's vibrational modes, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy.

The computed vibrational spectrum provides a theoretical basis for assigning experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors inherent in the computational methods and to improve agreement with experimental data.

Table 3: Predicted Vibrational Modes for this compound

Functional Group Type of Vibration Expected Frequency Range (cm⁻¹)
Aromatic Ring C-H stretching 3100 - 3000
Aromatic Ring C=C stretching 1600 - 1450
Ester (C=O) Stretching 1750 - 1730
Ester (C-O) Stretching 1300 - 1200
Pyrimidine Ring C=N stretching 1650 - 1550
C-Cl Bond Stretching 800 - 600

Studies on Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. Organic molecules featuring electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit substantial NLO responses. "this compound" possesses such a donor-acceptor (D-π-A) architecture. The pyrimidine ring, particularly with an electron-withdrawing chlorine atom, acts as an acceptor, while the methyl benzoate group can serve as a donor/π-bridge.

Computational methods, primarily Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. dergipark.org.trrsc.org The key parameters calculated are the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a critical measure of a molecule's potential for second-harmonic generation.

While direct computational studies on the NLO properties of "this compound" are not extensively reported in the literature, calculations on analogous pyrimidine derivatives have been performed. dergipark.org.trnih.gov For instance, DFT studies on various substituted pyrimidines have shown that the strategic placement of electron-donating and withdrawing groups can significantly enhance the hyperpolarizability. dergipark.org.tr The investigation of a newly synthesized pyrimidine derivative, N-[4-(4-fluorophenyl)-6-(propan-2-yl)-5-(methoxymethyl)pyrimidin-2-yl]-N-methylmethanesulfonamide (PMMS), revealed significant NLO behavior, which was enhanced in a crystalline environment. rsc.orgnih.gov

For "this compound," a computational approach would typically involve:

Geometry Optimization: Obtaining the most stable molecular structure using a DFT method like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)). nih.gov

Property Calculation: Calculating the electronic properties, including the dipole moment and hyperpolarizability tensors, from the optimized geometry.

The results of such calculations provide insight into the molecule's potential as an NLO material. The computed values are often compared to a standard reference, like urea, to gauge their relative effectiveness.

Table 1: Representative Calculated NLO Properties for a Pyrimidine Derivative (PMMS) using DFT (Note: This data is for an analogous compound, PMMS, to illustrate typical computational findings.)

PropertyCalculated Value (a.u.)
Dipole Moment (μ)4.5
Mean Polarizability (α)245.2
First Hyperpolarizability (β)1289.4
Data sourced from theoretical studies on a related pyrimidine derivative. nih.gov

Conformational Analysis and Tautomerism Studies

Conformational Analysis:

A conformational analysis using DFT would map the potential energy surface as a function of this dihedral angle. For the related molecule 4-phenylpyrimidine, computational studies have determined the most stable conformation. nih.gov It is expected that the lowest energy conformation for "this compound" would be a non-planar arrangement, where the steric hindrance between the ortho hydrogens of the phenyl ring and the hydrogens on the pyrimidine ring is minimized. The exact dihedral angle represents a balance between π-conjugation (which favors planarity) and steric repulsion (which favors a twisted conformation). The rotational barrier, calculated as the energy difference between the most stable (twisted) and least stable (planar) conformations, provides information about the molecule's conformational flexibility at room temperature.

Tautomerism Studies:

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. libretexts.orgyoutube.com For "this compound," the 2-chloropyrimidine (B141910) moiety could theoretically exhibit tautomerism. Although the chlorine atom is not a proton, the presence of nitrogen atoms in the ring allows for potential proton shifts if a proton source is available (e.g., in protic solvents or in the presence of acid/base catalysts), leading to different isomeric forms.

However, the specified structure, with a chlorine atom at the 2-position, is the overwhelmingly stable form. The alternative tautomers would be high-energy species. A more relevant consideration is the potential for tautomerism in related hydroxy-pyrimidines, which exist in a keto-enol or lactam-lactim equilibrium. Computational studies on the 2-hydroxypyridine (B17775) ⇌ 2-pyridone equilibrium, including chloro-substituted analogs, have shown that the position of the equilibrium can be determined computationally and is sensitive to factors like substitution and solvent. rsc.org In the case of 2-chloropyrimidine, the C-Cl bond is stable, and prototropic tautomerism is not a significant feature.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com While no specific MD simulation studies focused solely on "this compound" are prominently published, this technique is highly relevant for understanding its behavior in various environments, particularly in the context of its potential applications in medicinal chemistry or materials science.

For instance, if "this compound" were being investigated as a potential inhibitor of a protein target, MD simulations would be invaluable. nih.govnih.gov A typical workflow would involve:

Docking: Initially, the molecule would be docked into the active site of the target protein to predict its most likely binding pose. nih.gov

System Setup: The resulting protein-ligand complex would be placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulation: The simulation would then be run for a duration of nanoseconds to microseconds, tracking the trajectory of every atom.

Analysis of the MD trajectory can reveal:

Binding Stability: Whether the molecule remains stably bound in the active site or if it dissociates.

Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the binding.

Conformational Changes: How the molecule and the protein adapt their conformations upon binding. rjeid.com

MD simulations have been successfully applied to study a wide range of pyrimidine derivatives, exploring their interactions with biological targets like DNA G-quadruplexes and various enzymes. rjeid.comnih.gov These studies provide insights into binding energies, the role of electrostatic and van der Waals forces, and the dynamic stability of the complexes. rjeid.com Such simulations could elucidate the mechanism of action or guide the design of more potent analogs of "this compound."

Role As a Synthetic Intermediate and Building Block in Organic Chemistry

Utility in Pyrimidine-Containing Scaffold Construction

The primary utility of Methyl 4-(2-chloropyrimidin-4-yl)benzoate in the construction of pyrimidine-containing scaffolds stems from the reactivity of the 2-chloro substituent on the pyrimidine (B1678525) ring. The pyrimidine ring is an electron-deficient aromatic system, which activates the chlorine atom for nucleophilic aromatic substitution (SNAr) reactions. This characteristic allows for the facile introduction of a wide variety of nucleophiles at the C2-position, forming new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.

This reactivity is fundamental to its role as a building block. Chemists can readily displace the chloride with amines, alcohols, thiols, and other nucleophiles to append new functional groups or molecular fragments onto the pyrimidine core. For instance, the reaction with primary or secondary amines is a common strategy to synthesize 2-aminopyrimidine (B69317) derivatives. A general scheme for this type of reaction involves the nucleophilic attack of an amine on the carbon atom bonded to the chlorine, leading to the formation of a C-N bond and the elimination of hydrogen chloride, which is typically neutralized by a base. mdpi.com This straightforward and high-yielding reaction makes the compound an ideal starting material for creating libraries of substituted pyrimidines.

The table below summarizes the key reactive site on the pyrimidine ring and the types of linkages that can be formed.

Reactive SiteReagent TypeBond FormedResulting Structure
C2-Cl on Pyrimidine RingPrimary/Secondary Amines (R-NH2, R2NH)C-N2-Aminopyrimidine derivative
C2-Cl on Pyrimidine RingAlcohols/Phenols (R-OH)C-O2-Alkoxy/Aryloxypyrimidine derivative
C2-Cl on Pyrimidine RingThiols/Thiophenols (R-SH)C-S2-Alkylthio/Arylthiopyrimidine derivative

This versatility allows for the systematic modification of the pyrimidine scaffold, enabling the synthesis of a broad spectrum of derivatives from a single, readily accessible intermediate.

Contributions to Complex Organic Synthesis and Heterocyclic Chemistry

This compound is a significant contributor to the fields of complex organic synthesis and heterocyclic chemistry due to its bifunctional nature. The molecule contains two distinct reactive handles that can be addressed with different chemical reagents and conditions, a feature highly valued in the synthesis of elaborate molecules.

The first reactive handle is the 2-chloropyrimidine (B141910) moiety, which, as discussed, is susceptible to nucleophilic substitution. mdpi.com The second is the methyl ester group on the phenyl ring. This ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into an amide, a different ester, or other functional groups through standard transformations. This orthogonality allows for a stepwise and controlled construction of complex structures. For example, a synthetic route could first involve the displacement of the chlorine atom, followed by the modification of the ester group, or vice versa.

This dual reactivity is particularly useful in the synthesis of fused heterocyclic systems. Pyrimidine derivatives are known precursors for condensed heterocycles like pyrrolopyrimidines and pyrimidopyrimidines. nih.govmdpi.com Starting with this compound, a nucleophile can be introduced at the C2 position, which may contain another functional group capable of a subsequent intramolecular cyclization reaction with the benzoate (B1203000) portion (or its derivative), leading to the formation of novel polycyclic systems. The ability to build such complex heterocyclic frameworks is crucial in various areas of chemical science. niscpr.res.inresearchgate.net

The table below outlines the two primary functional groups and their potential transformations, highlighting the compound's synthetic versatility.

Functional GroupPotential TransformationReagents/ConditionsResulting Functionality
2-ChloropyrimidineNucleophilic Aromatic SubstitutionAmines, Alcohols, ThiolsSubstituted Pyrimidine
Methyl BenzoateHydrolysisAqueous Acid or BaseBenzoic Acid
Methyl BenzoateTransesterificationAlcohol, Acid/Base CatalystDifferent Ester
Methyl BenzoateAminolysisAmineBenzamide

Applications as Precursors for Advanced Chemical Entities (excluding specific biological applications)

Beyond its role in building core scaffolds, this compound serves as a precursor for a variety of advanced chemical entities with specialized applications in materials science and coordination chemistry. The structural framework it provides can be elaborated into molecules with tailored electronic, optical, or metal-binding properties.

For example, the pyrimidine ring, with its nitrogen atoms, can act as a ligand for metal ions. By modifying the substituents on the pyrimidine and benzoate rings, chemists can design and synthesize complex ligands for the creation of metal-organic frameworks (MOFs) or coordination polymers. nih.govresearchgate.net The benzoate end of the molecule can be converted into a carboxylic acid, providing a coordination site, while the pyrimidine ring offers additional binding sites. The chlorine atom can be replaced with other ligating groups to fine-tune the coordination environment.

Furthermore, the compound is an ideal starting material for the synthesis of molecular probes and materials. The phenyl-pyrimidine core constitutes a conjugated system that can be extended or modified to create chromophores or fluorophores. By attaching different electron-donating or electron-withdrawing groups via the reactive chloro and ester sites, the electronic properties of the resulting molecule can be systematically altered. This allows for the rational design of advanced chemical entities with specific absorption and emission characteristics for use in chemical sensing or as components in organic electronic devices. The synthesis of complex conjugates from chloropyrimidine precursors demonstrates the pathway to such advanced entities. mdpi.com

Future Research Directions and Methodological Advancements

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly integral to the development of new synthetic pathways in organic chemistry. For Methyl 4-(2-chloropyrimidin-4-yl)benzoate, future research will likely focus on creating more environmentally benign and sustainable manufacturing processes. Traditional synthetic methods for pyrimidine (B1678525) derivatives can involve hazardous reagents and solvents. researchgate.net Green chemistry approaches aim to mitigate these issues by focusing on aspects such as atom economy, use of renewable feedstocks, and reduction of waste. researchgate.net

Key areas for development in the sustainable synthesis of this compound could include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Ultrasound-assisted synthesis: Sonication can enhance reaction rates and yields, often under milder conditions. researchgate.net

Solvent-free reactions: Conducting reactions in the absence of solvents or in greener alternatives like water or ionic liquids can drastically reduce the environmental impact. researchgate.net

Multicomponent reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and atom-economical. mdpi.com

A notable sustainable approach for a similar class of compounds involves a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols, which liberates only hydrogen and water as byproducts. The application of such innovative catalytic systems could pave the way for greener routes to this compound.

Exploration of Novel Catalytic Systems for Derivatization

The derivatization of the this compound scaffold is crucial for exploring its structure-activity relationships (SAR) in various applications. The chlorine atom at the C2-position of the pyrimidine ring is a key site for functionalization, often through nucleophilic substitution or cross-coupling reactions. Future research will undoubtedly focus on discovering and optimizing novel catalytic systems to facilitate these transformations with higher efficiency, selectivity, and broader substrate scope.

One of the most powerful methods for C-C bond formation is the Suzuki-Miyaura cross-coupling reaction. Research on the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with various aryl and heteroaryl boronic acids has shown that C4-substituted pyrimidines can be synthesized with good to excellent yields. researchgate.net For instance, the synthesis of Methyl 3-(2-chloropyrimidin-4-yl)benzoate, a positional isomer of the title compound, has been achieved with a 62% yield using this method. researchgate.net Future work could adapt and refine these conditions for the synthesis and derivatization of this compound.

The development of novel palladium(II) ONO pincer complexes has also shown promise as highly active and recyclable catalysts for Suzuki-Miyaura cross-coupling reactions of other chloro-heterocycles, which could be applicable to the derivatization of this compound. nih.gov

Catalytic SystemPotential Application for DerivatizationAdvantages
Palladium(0) catalysts (e.g., Pd(PPh₃)₄)Suzuki-Miyaura cross-coupling at the C2-positionWell-established, versatile for C-C bond formation
Iridium-pincer complexesMulticomponent synthesis of the pyrimidine coreHigh atom economy, sustainable
Palladium(II) ONO pincer complexesSuzuki-Miyaura cross-couplingHigh activity, potential for recyclability

Integration of Advanced In-Situ Spectroscopic Monitoring for Reaction Mechanism Elucidation

A deep understanding of reaction mechanisms is fundamental to optimizing reaction conditions, improving yields, and ensuring process safety. The integration of advanced in-situ spectroscopic techniques offers a powerful tool for real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics, intermediates, and byproducts.

For the synthesis and derivatization of this compound, techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy could be employed. These methods allow for the continuous tracking of the concentrations of reactants, intermediates, and products without the need for sampling and offline analysis. This real-time data is invaluable for elucidating complex reaction pathways, such as those involved in multicomponent reactions or catalyzed cross-coupling processes.

Spectroscopic analysis has been used to investigate the protonation state and reaction mechanisms of other pyrimidine derivatives, providing a precedent for its application in studying reactions involving this compound. nih.gov

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, are becoming indispensable in modern chemical research. These computational models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. nih.gov

For this compound and its derivatives, QSAR models could be developed to predict their potential biological activities, such as anticancer or antiviral properties, which are common for pyrimidine-based compounds. nih.gov By correlating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimental data, these models can guide the design of new derivatives with enhanced efficacy.

Various statistical methods, including multiple linear regression (MLR) and artificial neural networks (ANN), are employed to build robust and predictive QSAR models. nih.gov The development of such models for 2,4-disubstituted pyrimidines would accelerate the discovery of new drug candidates by prioritizing the synthesis of compounds with the highest predicted activity.

Enhanced Computational Approaches for Complex Molecular Systems

Computational chemistry provides powerful tools for investigating the structure, properties, and reactivity of molecules at the atomic level. For this compound, enhanced computational approaches can provide deep insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) calculations can be used to:

Optimize the molecular geometry of the compound.

Calculate its electronic properties, such as orbital energies and charge distribution.

Predict its spectroscopic signatures (e.g., NMR, IR, UV-Vis spectra).

Investigate reaction mechanisms by calculating the energies of transition states and intermediates.

Molecular docking studies can predict the binding mode and affinity of this compound and its derivatives to biological targets, such as enzymes or receptors. This is particularly valuable in drug discovery for identifying potential therapeutic targets and for guiding the design of more potent inhibitors. For example, molecular docking studies have been used to investigate the binding of 2,4-disubstituted pyrimidines to various enzymes.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the compound and its interactions with its environment, such as a solvent or a biological macromolecule, over time. This can provide a more realistic picture of the binding process and the stability of the resulting complex.

The application of these computational methods will be instrumental in rationalizing experimental observations and in guiding the future design of novel molecules based on the this compound scaffold.

Q & A

Q. What are the standard synthetic routes for preparing methyl 4-(2-chloropyrimidin-4-yl)benzoate?

The compound is typically synthesized via esterification or substitution reactions. For example, reacting 4-(2-chloropyrimidin-4-yl)benzoic acid with methanol in the presence of a coupling agent (e.g., DCC/DMAP) or using thionyl chloride to generate the acid chloride intermediate, followed by methanol treatment . Alternative routes involve Suzuki-Miyaura cross-coupling to attach the pyrimidine ring to the benzoate core .

Q. How is the molecular structure of this compound confirmed?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, related esters (e.g., ethyl 4-(2-chloropyrimidin-4-yl)benzoate) have been structurally resolved using SHELX software, with refinement parameters such as R factor < 0.05 . Complementary techniques include 1^1H/13^13C NMR (to verify substituent positions) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. What storage conditions are recommended for this compound?

Store at 2–8°C under inert gas (e.g., argon or nitrogen) to prevent hydrolysis of the ester group or degradation of the chloropyrimidine moiety .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving this compound?

Optimize stepwise conditions:

  • Use Pd-catalyzed cross-coupling (e.g., Suzuki reactions) with Buchwald-Hartwig ligands to enhance pyrimidine-arene bond formation .
  • Employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
  • Monitor intermediates via LC-MS to identify side products (e.g., dehalogenation or ester hydrolysis) and adjust purification protocols .

Q. What strategies resolve contradictions in crystallographic data for chloropyrimidine derivatives?

  • Refine data using SHELXL with TWIN/BASF commands for twinned crystals .
  • Validate hydrogen bonding and π-π stacking interactions via Hirshfeld surface analysis, as demonstrated in analogous compounds like methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate .

Q. How does the chloropyrimidine moiety influence the compound’s reactivity in medicinal chemistry applications?

The 2-chloro group acts as a leaving site for nucleophilic substitution, enabling derivatization (e.g., amination or alkoxylation) to generate bioactive analogs. For example, similar structures are used as kinase inhibitors by replacing chlorine with amino groups . Computational modeling (e.g., DFT) can predict substituent effects on binding affinity .

Q. What analytical methods differentiate between ester hydrolysis products and starting materials?

  • Use 1^1H NMR to track the disappearance of the methyl ester peak (~3.9 ppm) and emergence of carboxylic acid signals (~12 ppm).
  • Employ HPLC with a C18 column and UV detection (λ = 254 nm) to separate and quantify hydrolysis products .

Methodological Challenges and Solutions

Q. How to address low solubility during crystallization of this compound?

  • Screen solvent mixtures (e.g., DCM/hexane or THF/water) to induce slow nucleation.
  • Use seeding techniques with microcrystals from analogous compounds (e.g., ethyl 4-(2-chloropyrimidin-4-yl)benzoate) .

Q. What computational tools predict the compound’s stability under varying pH conditions?

  • Perform molecular dynamics simulations using Gaussian or AMBER to model hydrolysis pathways.
  • Validate with experimental stability studies in buffered solutions (pH 1–12), monitored via UV-Vis spectroscopy .

Applications in Drug Development

Q. How is this compound utilized as a pharmacophore intermediate?

It serves as a scaffold for designing kinase inhibitors (e.g., EGFR or VEGFR). The benzoate ester enhances cell permeability, while the chloropyrimidine core allows late-stage functionalization. For example, coupling with piperazine derivatives generates candidates for anticancer agents .

Q. What in vitro assays assess the compound’s biological activity?

  • Enzyme inhibition assays (e.g., fluorescence-based kinase activity measurements).
  • Cytotoxicity screening in cancer cell lines (e.g., MTT assay), with IC50_{50} values compared to reference drugs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.